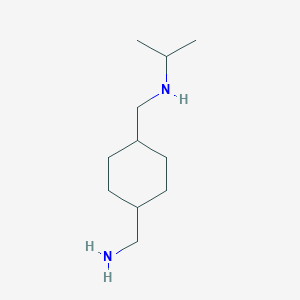

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine

Description

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

N-[[4-(aminomethyl)cyclohexyl]methyl]propan-2-amine |

InChI |

InChI=1S/C11H24N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h9-11,13H,3-8,12H2,1-2H3 |

InChI Key |

VCUPVGSLQPSMLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCC(CC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine typically involves the reaction of cyclohexylmethylamine with propan-2-amine under specific conditions. One common method involves the use of a reductive amination process, where the cyclohexylmethylamine is reacted with formaldehyde and propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketones, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclohexyl ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares "N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine" with structurally related compounds:

Key Observations:

- Cyclohexyl vs. Aryl Substituents: The target compound’s cyclohexyl-aminomethyl group contrasts with naphthyl (e.g., ) or methoxyphenyl (e.g., ) substituents in analogs.

- Branched vs. Linear Amines : The propan-2-amine moiety introduces steric hindrance compared to linear amines (e.g., 1-(4-methoxyphenyl)propan-2-amine ), which could influence receptor selectivity.

Physicochemical Properties

Chirality and Stereochemical Impact

- The target compound’s 4-aminomethylcyclohexyl group introduces conformational rigidity, which may influence enantioselective interactions. For example, N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine was resolved into (−)- and (+)-enantiomers with >99% ee, demonstrating the importance of stereochemistry in biological targeting .

Biological Activity

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine, commonly referred to as a cyclohexyl derivative of propan-2-amine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, showcasing its potential in various therapeutic areas.

Anticancer Activity

Recent research indicates that derivatives of aminomethyl cyclohexyl compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) at low micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Aminomethyl)cyclohexyl derivative | A549 | 0.08 | |

| Mannich base derivative | HeLa | 2.0 | |

| Ethyl 2-substituted aminothiazole | HT29 | 0.05 |

The mechanism by which this compound exerts its effects may involve multiple pathways:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, leading to reduced viability.

- Selective Toxicity : Preliminary data suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexyl ring or the amine group can significantly alter potency and selectivity.

Key Findings in SAR Studies :

- Hydrophobic Interactions : Compounds with larger hydrophobic groups attached to the cyclohexyl ring demonstrated enhanced anticancer activity due to better membrane permeability.

- Amino Group Modifications : Variations in the amino group (e.g., substituting with different alkyl chains) can influence receptor binding affinity and selectivity for cancer cell types .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Study on Lung Cancer Cells : A derivative was tested against A549 cells, showing an IC50 value of 0.08 µM, indicating potent anticancer activity .

- In Vivo Efficacy : In murine models, similar compounds demonstrated significant tumor growth inhibition compared to control treatments, suggesting promising therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine, and what critical reaction conditions must be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Reductive amination : Reacting a cyclohexane derivative (e.g., 4-(aminomethyl)cyclohexanecarboxaldehyde) with isopropylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Nucleophilic substitution : Using halogenated cyclohexyl intermediates with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Critical Conditions :

- Temperature control (20–80°C) to prevent side reactions.

- Solvent selection (e.g., THF for LiAlH₄; DMF for SN2 reactions).

- Purification via column chromatography or recrystallization to isolate the amine product.

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Key Challenges | Evidence Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 0–25°C | 60–75 | Over-reduction of intermediates | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 45–55 | Competing elimination reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

Q. Table 2: Key Spectroscopic Data

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence biological activity, and what methods determine stereoisomeric purity?

Methodological Answer:

- Impact of Stereochemistry :

The equatorial vs. axial orientation of the aminomethyl group on the cyclohexyl ring affects ligand-receptor binding. For example, equatorial conformers may enhance interaction with hydrophobic pockets in enzyme active sites . - Analytical Methods :

Q. Experimental Design :

Synthesize diastereomers via chiral catalysts.

Compare bioactivity (e.g., IC₅₀ in receptor binding assays) to correlate stereochemistry with potency .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties and toxicity?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

Q. Table 3: Pharmacological Evaluation Workflow

| Model | Parameter Measured | Outcome Example | Evidence Source |

|---|---|---|---|

| Hepatic Microsomes | Half-life (t₁/₂) | t₁/₂ = 2.3 hrs (high clearance) | |

| Mouse Social Defeat Stress | Behavioral Response | Reduced immobility time |

Q. How can computational modeling predict target interactions and guide structural optimization?

Methodological Answer:

Q. Steps for Optimization :

Generate 3D conformers of the compound.

Screen against target libraries (e.g., GPCRs).

Modify substituents to improve binding free energy (ΔG ≤ -9 kcal/mol) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Source Analysis : Verify compound purity (>95% via HPLC) and stereochemical consistency .

- Assay Standardization : Use positive controls (e.g., U-50488 for κ-opioid receptor assays) and replicate under identical conditions .

- Meta-Analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.